REACTION_CXSMILES
|
C([N:4]1[C:14]2[C:9](=[CH:10][N:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6])C=C>C1(C)C=CC=CC=1>[NH:4]1[C:14]2[C:9](=[CH:10][N:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6]
|
Name
|
N-allyl-5-azaisatin
|
Quantity
|
5.3 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(=O)C(=O)C2=CN=CC=C12
|
Name
|
(Ph3P)3RhCl
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The residue is stirred in 1N HCl/MeOH for 15 min after which time the methanol
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
A precipitate is formed
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (1% MeOH:CHCl3)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |